molecular formula C10H5F2NO2 B3097007 5,7-Difluoroquinoline-3-carboxylic acid CAS No. 1296950-83-8

5,7-Difluoroquinoline-3-carboxylic acid

Cat. No.: B3097007
CAS No.: 1296950-83-8
M. Wt: 209.15 g/mol
InChI Key: JCTUYCLLJHJHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoroquinoline-3-carboxylic acid: is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor with fluorine atoms. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols or aldehydes .

Scientific Research Applications

Chemistry: 5,7-Difluoroquinoline-3-carboxylic acid is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. These derivatives are valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, fluorinated quinolines are studied for their potential as enzyme inhibitors and their interactions with biological targets. The fluorine atoms can enhance the binding affinity and selectivity of the compounds .

Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antiviral, and anticancer properties. They are potential candidates for the development of new therapeutic agents .

Industry: In the industrial sector, fluorinated quinolines are used in the production of specialty chemicals, dyes, and materials with unique properties. Their stability and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of 5,7-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of antibacterial activity, fluorinated quinolines typically target bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation .

Comparison with Similar Compounds

  • 7,8-Difluoroquinoline-3-carboxylic acid
  • 6,7-Difluoroquinoline-3-carboxylic acid
  • 5,6,7,8-Tetrachloroquinoline

Comparison: 5,7-Difluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms at the 5 and 7 positions on the quinoline ring. This positioning can influence the compound’s reactivity and biological activity. Compared to other fluorinated quinolines, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5,7-difluoroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUYCLLJHJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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